Mal-PEG3-oxyamine
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Overview
Description
Mal-PEG3-oxyamine is a chemical compound that belongs to the class of polyethylene glycol derivatives. This compound contains an amino functional group attached to the end of a polyethylene glycol chain, which is further modified with a maleimide group at the other end. The amino group is known for its ability to react with other molecules through covalent bonds, making this compound a valuable tool in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG3-oxyamine typically involves the reaction of polyethylene glycol with a maleimide derivative and an oxyamine derivative. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the reaction. The process may involve multiple steps, including purification and characterization of the final product to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, is essential to achieve the desired purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG3-oxyamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes.
Reduction: The oxime formed can be reduced to a stable carbon-nitrogen bond.
Substitution: The maleimide group can react with thiol groups to form stable thioether linkages.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Thiol-containing compounds under mild conditions (pH 6.5-7.5).
Major Products Formed
Oxidation: Oximes.
Reduction: Stable carbon-nitrogen bonds.
Substitution: Thioether linkages.
Scientific Research Applications
Mal-PEG3-oxyamine has a wide range of applications in scientific research, including:
Mechanism of Action
Mal-PEG3-oxyamine exerts its effects through the covalent attachment of therapeutic agents to the polyethylene glycol chain via the amino group. This attachment enhances the solubility and stability of the therapeutic agents, allowing for prolonged circulation time in vivo. The maleimide group reacts with thiol groups on target molecules, forming stable thioether linkages that facilitate targeted delivery and controlled release of the therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG2-oxyamine: Contains a shorter polyethylene glycol chain.
Mal-amide-PEG3-oxyamine: Similar structure but with an amide linkage instead of an oxyamine.
Uniqueness
Mal-PEG3-oxyamine is unique due to its specific combination of a maleimide group and an oxyamine group attached to a polyethylene glycol chain. This unique structure allows for versatile applications in drug delivery and surface modification, providing enhanced stability and solubility compared to other similar compounds .
Properties
IUPAC Name |
1-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6/c13-20-10-9-19-8-7-18-6-5-17-4-3-14-11(15)1-2-12(14)16/h1-2H,3-10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNKYYFFIPLBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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